Cas no 827038-33-5 (2,6,10-Dodecatrienoic acid, 6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-penten-1-yl)-, (2E,6E,10E)-)
827038-33-5 structure
Product Name:2,6,10-Dodecatrienoic acid, 6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-penten-1-yl)-, (2E,6E,10E)-
CAS-nummer:827038-33-5
MF:C27H36O4
MW:424.573356061282
CID:686010
Update Time:2024-03-01
2,6,10-Dodecatrienoic acid, 6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-penten-1-yl)-, (2E,6E,10E)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,6,10-Dodecatrienoic acid,6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-pentenyl)-, (2E,6E,10E)-
- 2,6,10-Dodecatrienoic acid, 6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-penten-1-yl)-, (2E,6E,10E)-
- chabrolobenzoquinone C
- Chabrolobenzoquinone A
- 827038-35-7
-
- Inchi: 1S/C27H36O4/c1-19(2)9-6-13-23(27(30)31)14-8-12-20(3)10-7-11-21(4)15-16-24-18-25(28)22(5)17-26(24)29/h9-10,14-15,17-18H,6-8,11-13,16H2,1-5H3,(H,30,31)/b20-10+,21-15+,23-14+
- InChI-sleutel: MMLRYQXCAKDHJW-PIIINLNPSA-N
- LACHT: C(O)(=O)/C(/CC/C=C(\C)/C)=C/CC/C(/C)=C/CC/C(/C)=C/CC1C(=O)C=C(C)C(=O)C=1
Berekende eigenschappen
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 31
- XLogP3: 5.587
2,6,10-Dodecatrienoic acid, 6,10-dimethyl-12-(4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(4-methyl-3-penten-1-yl)-, (2E,6E,10E)- Gerelateerde literatuur
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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